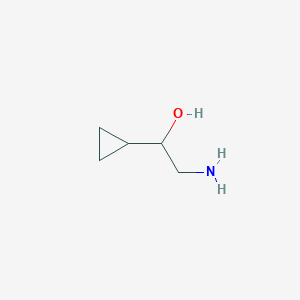

2-Amino-1-cyclopropylethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-cyclopropylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-3-5(7)4-1-2-4/h4-5,7H,1-3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCAJMHONCHYTCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54120-02-4 | |

| Record name | 2-amino-1-cyclopropylethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-1-cyclopropylethanol

CAS Number: 54120-02-4

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 2-Amino-1-cyclopropylethanol, a valuable chiral building block in synthetic and medicinal chemistry. The document details its physicochemical properties, outlines a plausible synthetic route, explores its applications in drug discovery, and provides essential safety and handling information. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering field-proven insights and practical methodologies.

Introduction

This compound is a bifunctional organic molecule incorporating a reactive primary amine and a hydroxyl group, tethered to a unique cyclopropyl moiety.[1] This combination of features makes it a structurally interesting and synthetically versatile building block. The rigid, strained cyclopropane ring imparts specific conformational constraints, which can be highly desirable in the design of novel therapeutic agents by influencing binding affinity and metabolic stability. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for its application in research and development.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthetic chemistry. While experimental data for some properties of this compound are not widely published, a combination of computed data and information on analogous structures provides a useful profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 54120-02-4 | [1] |

| Molecular Formula | C₅H₁₁NO | [1] |

| Molecular Weight | 101.15 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Yellow solid (for the (S)-enantiomer) | [2] |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Density | Not reported | |

| Solubility | Expected to be soluble in water and polar organic solvents like ethanol and methanol due to the presence of amine and hydroxyl groups.[3][4] | Inferred |

| pKa (Strongest Basic) | 9.55 (Predicted) | [5] |

| XLogP3-AA | -0.6 (Computed) | [1] |

Note: Many physical properties are not experimentally determined in publicly available literature. The provided data should be used as an estimate.

Synthesis of this compound

A proposed synthetic pathway starts from the commercially available cyclopropyl methyl ketone.

Figure 1: Proposed synthetic workflow for this compound.

Proposed Experimental Protocol

Expertise & Experience Insight: This multi-step synthesis leverages well-understood and reliable reactions. The initial bromination at the alpha position of the ketone is a standard transformation. The subsequent azide displacement and reduction provide a robust method for introducing the amine group. The final stereoselective or non-stereoselective reduction of the ketone to the desired alcohol is a critical step that can be controlled by the choice of reducing agent.[7]

Step 1: α-Bromination of Cyclopropyl methyl ketone

-

In a fume hood, dissolve cyclopropyl methyl ketone in a suitable solvent such as methanol or acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise with stirring. The reaction is typically monitored by the disappearance of the bromine color.

-

After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC or GC-MS).

-

Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extracting the product into an organic solvent.

-

Purify the resulting α-bromocyclopropyl methyl ketone by distillation or column chromatography.

Step 2: Azide Displacement

-

Dissolve the α-bromocyclopropyl methyl ketone in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add sodium azide (NaN₃) to the solution.

-

Heat the reaction mixture with stirring (e.g., 60-80 °C) and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract the product into an organic solvent.

-

Wash the organic layer to remove residual DMF and dry over an anhydrous salt (e.g., Na₂SO₄).

-

The crude α-azidocyclopropyl methyl ketone can often be used in the next step without further purification.

Step 3: Reduction of the Azide

-

Dissolve the crude α-azidocyclopropyl methyl ketone in a suitable solvent like methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture using a balloon filled with hydrogen gas or a Parr hydrogenator at a suitable pressure.

-

Monitor the reaction until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude α-aminocyclopropyl methyl ketone.

Step 4: Reduction of the Ketone

-

Dissolve the crude α-aminocyclopropyl methyl ketone in methanol and cool the solution in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) in portions.

-

After the addition, allow the reaction to warm to room temperature and stir until the ketone is fully reduced (monitored by TLC or IR spectroscopy).

-

Quench the reaction by the slow addition of water or dilute acid.

-

Extract the product, this compound, into an organic solvent.

-

Dry the organic layer, concentrate, and purify the final product by distillation or crystallization.

Trustworthiness: Each step in this proposed protocol can be monitored by standard analytical techniques (TLC, GC-MS, NMR), ensuring a self-validating system. The purity of the intermediates and the final product can be assessed at each stage, allowing for optimization and troubleshooting.

Applications in Drug Discovery and Development

The unique structural features of this compound make it an attractive building block in medicinal chemistry. The cyclopropyl group can act as a bioisostere for other functionalities and can introduce conformational rigidity, which can lead to improved binding to biological targets. The amino and hydroxyl groups provide handles for further chemical modification and can participate in key hydrogen bonding interactions with protein targets.[5][8]

While specific drugs containing the this compound scaffold are not prominently marketed, the broader class of cyclopropane-containing amino acids and their derivatives are key components in a range of therapeutic agents, including protease inhibitors.[4][9] For instance, the vinyl-substituted cyclopropane amino acid is a crucial component in potent inhibitors of the hepatitis C virus (HCV) NS3 protease.[9] The structural motif of this compound suggests its potential as an intermediate in the synthesis of analogous antiviral or enzyme-inhibiting compounds.

Figure 2: Key structural features of this compound and their relevance in drug design.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H314: Causes severe skin burns and eye damage.

Precautionary Measures: [10]

-

Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product.

-

Response:

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.

-

If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage temperature is 2-8°C under an inert atmosphere.[6]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Authoritative Grounding: Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical to ensure you have the most up-to-date safety information.[8][10]

Spectral Data for Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (typically in the upfield region, ~0.2-1.0 ppm), a methine proton adjacent to the hydroxyl group, methylene protons adjacent to the amine, and exchangeable protons for the -OH and -NH₂ groups.

-

¹³C NMR: The carbon NMR spectrum would display signals for the cyclopropyl carbons (also in the upfield region), the carbon bearing the hydroxyl group (~60-80 ppm), and the carbon adjacent to the amine group (~40-50 ppm).

-

FTIR: The infrared spectrum should exhibit characteristic absorption bands for O-H and N-H stretching (a broad band around 3300-3400 cm⁻¹), C-H stretching of the cyclopropyl and alkyl groups (~2850-3000 cm⁻¹), and C-O stretching (~1050-1150 cm⁻¹).[11]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (101.15 g/mol ). Fragmentation patterns would likely involve the loss of water, ammonia, or cleavage of the cyclopropyl ring.[12]

Conclusion

This compound is a valuable, albeit not extensively characterized, chemical entity with significant potential as a building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its unique structural features offer chemists a tool to introduce conformational constraint and specific functional groups into target molecules. While a lack of readily available experimental data presents a challenge, this guide provides a solid foundation of its known properties, a plausible synthetic route, and key safety information to enable its effective and safe use in research and development.

References

-

PubChem. 2-Amino-1-cyclopropylethan-1-ol. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Amino-1-cyclopentylethanol. National Center for Biotechnology Information. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: 2-(2-aminoethylamino)ethanol. [Link]

-

InterContinental Warszawa. This compound. [Link]

-

Bunce, S. C., Clemans, S. D., & Bennett, B. A. (1970). Deamination of this compound. The Journal of Organic Chemistry, 35(11), 3793–3796. [Link]

-

PubChemLite. 2-amino-1-cyclopropylethan-1-ol (C5H11NO). [Link]

-

SpectraBase. (2R)-2-amino-2-cyclopentyl-ethanol. [Link]

-

Alchem Pharmtech. CAS 54120-02-4 | this compound. [Link]

- Google Patents. EP0609689B1 - Process for preparing optically active 2-aminopropanal.

-

Justia Patents. Process for preparing a 2-(2-amino-1, 6-dihydro-6-oxo-purin-9-yl)methoxy-1,3-propanediol derivative. [Link]

-

Cheméo. Chemical Properties of Ethanol, 2-[(1-methylethyl)amino]- (CAS 109-56-8). [Link]

- Google Patents.

- Google Patents. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.

-

FooDB. Showing Compound 2-Aminoethanol (FDB000769). [Link]

-

ResearchGate. Synthesis of Amino Acids of Cyclopropylglycine Series. [Link]

-

Miller, J. A., Hennessy, E. J., Marshall, W. J., Scialdone, M. A., & Nguyen, S. B. T. (2003). trans-Cyclopropyl β-amino acid derivatives via asymmetric cyclopropanation using a (Salen)Ru(II) catalyst. Northwestern Scholars. [Link]

-

ResearchGate. 1H and 13C NMR data for compounds 1 and 2 (d in ppm, J in Hz). [Link]

- Google Patents. US6448402B2 - Process for the preparation of aminoalcohol derivatives and their further conversion to (1R, 4S)-4-((2-amino-6-chloro-5-formamido-4-pyrimidinyl).

-

Nguyen, T. M., et al. (2025). IDENTIFICATION OF AMINO ACID ISOMERS BY INFRARED PHOTODISSOCIATION SPECTROSCOPY OF MASS-SELECTED IONS. 56th Lunar and Planetary Science Conference. [Link]

- Google Patents. WO2014013706A1 - Method for producing 2-(isopropylamino)ethanol.

- Google Patents. CN101033193A - Method of synthesizing 2-aminopropanol.

-

ResearchGate. 1 H (a) and 13 C (b) NMR spectra of... [Link]

-

PubMed Central. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. [Link]

- Google Patents. US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride.

-

Human Metabolome Database. 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029). [Link]

- Google Patents. WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides.

-

PubMed Central. Untargeted Metabolomics Analysis Using FTIR and UHPLC-Q-Orbitrap HRMS of Two Curculigo Species and Evaluation of Their Antioxidant and α-Glucosidase Inhibitory Activities. [Link]

-

1Click Chemistry. Building-Blocks. [Link]

-

SciHorizon. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. (2S)-2-amino-2-cyclopropyl-ethanol 95.00% | CAS: 1198185-81-7 | AChemBlock [achemblock.com]

- 3. 2-Amino-1-cyclopentylethanol | C7H15NO | CID 20072198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]

- 5. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hou.usra.edu [hou.usra.edu]

- 7. US3028429A - Method of producing 2-amino-1-phenyl-1-propanol hydrochloride - Google Patents [patents.google.com]

- 8. news.umich.edu [news.umich.edu]

- 9. researchgate.net [researchgate.net]

- 10. US6448402B2 - Process for the preparation of aminoalcohol derivatives and their further conversion to (1R, 4S)-4-((2-amino-6-chloro-5-formamido-4-pyrimidinyl)-amino)-2-cyclopentenyl-1-methanol - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. 2-Amino-1-cyclopropylethan-1-ol | C5H11NO | CID 14852098 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-1-cyclopropylethanol: A Versatile Chiral Building Block in Medicinal Chemistry

This guide provides a comprehensive technical overview of 2-Amino-1-cyclopropylethanol, a chiral amino alcohol incorporating a cyclopropane moiety. For researchers, medicinal chemists, and professionals in drug development, this molecule represents a valuable building block. Its unique structural features—a strained three-membered ring conferring conformational rigidity and a chiral 1,2-amino alcohol motif—offer compelling advantages in the design of novel therapeutics. This document delves into its chemical identity, stereochemistry, synthetic strategies, and its established and potential roles in pharmaceutical research, grounded in authoritative scientific literature.

Core Molecular Attributes of this compound

This compound is a fascinating molecule from a structural standpoint. The presence of a cyclopropane ring, the smallest of the cycloalkanes, imparts significant ring strain. This strain influences the molecule's three-dimensional conformation and electronic properties, which can be strategically exploited in drug design to enhance binding affinity and metabolic stability.

Chemical Structure and IUPAC Nomenclature

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound [1]. The structure consists of a cyclopropyl group attached to a two-carbon ethanol backbone, with an amino group at the second carbon position.

dot graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

}

Caption: 2D Chemical Structure of this compound.

The molecule possesses two chiral centers, at the carbon bearing the hydroxyl group (C1 of the ethanol fragment) and the carbon bearing the amino group (C2 of the ethanol fragment). This gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The specific stereochemistry is critical in pharmacological applications, as different enantiomers and diastereomers can exhibit vastly different biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO | PubChem[1] |

| Molecular Weight | 101.15 g/mol | PubChem[1] |

| CAS Number | 54120-02-4 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Topological Polar Surface Area | 46.3 Ų | PubChem[1] |

| XLogP3-AA | -0.6 | PubChem[1] |

Synthesis Strategies for this compound and its Analogs

The synthesis of chiral 1,2-amino alcohols, particularly those with unique substituents like a cyclopropyl group, is a topic of significant interest in organic chemistry. While specific, detailed protocols for the industrial-scale synthesis of this compound are not widely published in public-domain literature, synthetic routes can be inferred from established methods for analogous compounds.

General Approaches to 1,2-Amino Alcohols

The synthesis of 1,2-amino alcohols can be broadly categorized into several effective strategies. A Cr/photoredox dual catalytic system has been reported for the synthesis of protected 1,2-amino alcohols from carbonyl compounds and α-silyl amines[2]. Another approach involves the SmI₂-induced reductive cross-coupling of chiral N-tert-butanesulfinyl imines with aldehydes, which provides optically pure β-amino alcohols[2]. These methods highlight the importance of catalysis and chiral auxiliaries in achieving high enantioselectivity.

Enantioselective Synthesis of Cyclopropane-Containing Amino Acids and Alcohols

The asymmetric synthesis of cyclopropane-containing building blocks is crucial for their application in drug development. A concise, chromatography-free synthesis for a (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester has been described, which are key building blocks for HCV NS3 protease inhibitors[3]. This synthesis relies on an improved asymmetric cyclopropanation under phase transfer catalysis conditions, followed by a chemical resolution to achieve high enantiomeric excess[3].

Furthermore, an expedient synthesis of optically active cyclopropane β-amino acid derivatives has been reported using the olefination of cyclopropanone surrogates[4]. The resulting electrophilic alkylidenecyclopropanes undergo a diastereoselective aza-Michael addition to yield enantioenriched trans-β-cyclopropyl-modified β-alanines[4]. Such strategies could potentially be adapted for the synthesis of this compound.

Below is a conceptual workflow illustrating a potential enantioselective synthetic route, drawing inspiration from the synthesis of related cyclopropyl amino acid derivatives.

Caption: Conceptual workflow for the enantioselective synthesis of this compound.

Spectroscopic Characterization

Definitive, publicly available ¹H NMR and ¹³C NMR spectra specifically for this compound are scarce. However, based on the known chemical shifts of similar structures, a predicted spectral analysis can be provided.

-

¹H NMR: The protons on the cyclopropane ring would appear in the upfield region, typically between 0 and 1 ppm. The methine proton adjacent to the hydroxyl group would likely be a multiplet around 3.5-4.0 ppm. The methylene protons adjacent to the amino group would also be expected in the 2.5-3.5 ppm range. The protons of the hydroxyl and amino groups would appear as broad singlets, with their chemical shifts being concentration and solvent-dependent.

-

¹³C NMR: The carbons of the cyclopropane ring would have characteristic upfield chemical shifts. The carbon bearing the hydroxyl group would be expected around 60-70 ppm, while the carbon attached to the amino group would be in the 40-50 ppm range.

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H and N-H stretching vibrations. C-H stretching vibrations for the cyclopropyl and ethyl fragments would appear just below 3000 cm⁻¹. The C-N and C-O stretching vibrations would be observed in the fingerprint region (1000-1300 cm⁻¹).

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of cyclopropane rings into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The rigid nature of the cyclopropyl group can lock a molecule into a bioactive conformation, thereby increasing its binding potency and selectivity for a biological target. Furthermore, the cyclopropyl moiety is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.

While specific drugs derived directly from this compound are not prominently documented, its structural motifs are present in various biologically active compounds. Natural and synthetic cyclopropanes exhibit a wide range of biological activities, including enzyme inhibition, as well as insecticidal, antifungal, antimicrobial, and antiviral properties[5].

Derivatives of 1-aminocyclopropanecarboxylic acids, which are structurally related to this compound, are of particular interest due to their potential use in conformationally restricted peptides and as probes for biosynthetic and mechanistic studies[5]. The configuration of the cyclopropane ring has been shown to have a significant impact on the biological activity of complex molecules, as demonstrated in studies of cyclopropyl-epothilones[6].

Experimental Protocols: A Hypothetical Approach

Given the lack of specific published protocols for this compound, the following hypothetical experimental procedures are provided as a guide for researchers, based on established methodologies for similar compounds.

Hypothetical Protocol for Chiral Resolution

This protocol outlines a general procedure for the resolution of a racemic mixture of this compound using a chiral acid.

-

Dissolution: Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., methanol or ethanol).

-

Addition of Resolving Agent: Add 0.5 equivalents of a chiral resolving agent, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid, to the solution.

-

Crystallization: Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt.

-

Isolation: Isolate the crystals by filtration and wash with a small amount of cold solvent.

-

Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and basify with a suitable base (e.g., NaOH or NaHCO₃) to liberate the free amino alcohol.

-

Extraction: Extract the enantiomerically enriched this compound with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Analysis: Determine the enantiomeric excess of the product using chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis.

Conclusion

This compound is a chiral building block with significant potential in medicinal chemistry and drug discovery. Its unique combination of a conformationally constrained cyclopropane ring and a versatile 1,2-amino alcohol functionality makes it an attractive scaffold for the synthesis of novel therapeutic agents. While detailed synthetic and analytical data for this specific molecule are not extensively available in the public domain, established methodologies for related compounds provide a solid foundation for its synthesis and application. Further research into the development of efficient, stereoselective synthetic routes and the exploration of its utility in the creation of new bioactive molecules is warranted.

References

-

Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Concise asymmetric synthesis of a (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Cyclopropane Derivatives and their Diverse Biological Activities. (2000). ResearchGate. Retrieved from [Link]

-

The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones. (2014). PubMed. Retrieved from [Link]

-

2-Amino-1-cyclopropylethan-1-ol. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of 1,2-amino alcohols. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. 2-Amino-1-cyclopropylethan-1-ol | C5H11NO | CID 14852098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Aminoalcohol synthesis by C-C coupling [organic-chemistry.org]

- 3. Concise asymmetric synthesis of a (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Enantiomers of 2-amino-2-cyclopropylethanol: Synthesis, Resolution, and Characterization for Drug Development

Introduction: The Significance of Chirality and the Cyclopropyl Moiety in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the principles of stereochemistry are paramount. The differential pharmacological and toxicological profiles of enantiomers, mirror-image isomers of a chiral molecule, necessitate their separation and individual evaluation.[1][2] This guide focuses on the enantiomers of 2-amino-2-cyclopropylethanol, (R)-2-amino-2-cyclopropylethanol and (S)-2-amino-2-cyclopropylethanol, chiral building blocks of significant interest. The incorporation of a cyclopropyl ring is a widely used strategy in medicinal chemistry to enhance metabolic stability, improve potency, and modulate physicochemical properties of drug candidates.[3] This document provides an in-depth technical overview of the synthesis, chiral resolution, and analytical characterization of these valuable enantiomers, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of the target enantiomers is crucial for their handling, analysis, and formulation.

| Property | (R)-2-amino-2-cyclopropylethanol | (S)-2-amino-2-cyclopropylethanol |

| Molecular Formula | C₅H₁₁NO | C₅H₁₁NO |

| Molecular Weight | 101.15 g/mol | 101.15 g/mol |

| CAS Number | 1270290-36-2 | 1198185-81-7 |

| IUPAC Name | (2R)-2-amino-2-cyclopropylethanol | (S)-2-amino-2-cyclopropylethan-1-ol |

| Predicted Boiling Point | 221.2±13.0 °C at 760 mmHg | Not explicitly found, but expected to be identical to the (R)-enantiomer. |

| Predicted Density | 1.1±0.1 g/cm³ | Not explicitly found, but expected to be identical to the (R)-enantiomer. |

| Predicted Flash Point | 87.6±19.8 °C | Not explicitly found, but expected to be identical to the (R)-enantiomer. |

Data for the (R)-enantiomer is sourced from PubChem and commercial suppliers.[4][5][6] Properties for the (S)-enantiomer are inferred to be identical, as is characteristic of enantiomers.

Synthesis of Racemic 2-amino-2-cyclopropylethanol

The synthesis of the racemic mixture is the logical first step before chiral resolution. A plausible and efficient route commences with the commercially available cyclopropyl methyl ketone.

Workflow for Racemic Synthesis

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Cyclopropyl methyl ketone | C5H8O | CID 13004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and antiviral activity of novel exomethylene cyclopropyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[(18)F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[(18)F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Physical and chemical properties of 2-Amino-1-cyclopropylethanol

An In-depth Technical Guide to 2-Amino-1-cyclopropylethanol: Properties, Synthesis, and Applications

Executive Summary

This compound is a chiral amino alcohol incorporating a cyclopropyl group, a structural motif of significant interest in modern medicinal chemistry. This guide provides a comprehensive technical overview of its chemical and physical properties, outlines a plausible synthetic pathway, details robust analytical and quality control procedures, and explores its applications as a strategic building block in drug discovery. The unique combination of a primary amine, a secondary alcohol, and a strained cyclopropane ring imparts valuable stereochemical and metabolic characteristics, making it a desirable component for developing novel therapeutics. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique attributes of this compound.

Introduction to this compound

Chemical Identity

This compound is a bifunctional organic molecule belonging to the 1,2-amino alcohol class. Its structure is characterized by an ethanol backbone substituted with a primary amino group at position 2 and a cyclopropyl ring at position 1. The presence of a stereocenter at the carbon bearing the hydroxyl group means the molecule exists as a pair of enantiomers, (R)- and (S)-2-amino-1-cyclopropylethanol.

Significance in Modern Chemistry

The true value of this compound lies in the strategic combination of its functional groups. The cyclopropyl ring is a "bioisostere" for phenyl rings or gem-dimethyl groups, often used to improve metabolic stability, reduce lipophilicity, and fine-tune binding conformations of drug candidates.[1][2] The high C-H bond dissociation energy of the cyclopropane ring reduces its susceptibility to oxidative metabolism by cytochrome P450 enzymes.[2] The primary amine and secondary alcohol provide versatile handles for synthetic elaboration, allowing for its incorporation into larger, more complex molecules through amide bond formation, etherification, or other standard transformations.[3] As a chiral building block, it offers a direct route to enantiomerically pure compounds, a critical requirement in modern pharmaceutical development.

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds. The following table summarizes its key computed and known identifiers.

Summary of Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 54120-02-4 | PubChem[4] |

| Molecular Formula | C₅H₁₁NO | PubChem[4] |

| Molecular Weight | 101.15 g/mol | PubChem[4] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred |

| Boiling Point | Not experimentally determined; estimated >150 °C | Inferred |

| Melting Point | Not experimentally determined | - |

| Computed XLogP3 | -0.6 | PubChem[4] |

| Hydrogen Bond Donors | 2 | PubChem[4] |

| Hydrogen Bond Acceptors | 2 | PubChem[4] |

| Rotatable Bond Count | 2 | PubChem[4] |

Discussion of Properties

-

Solubility: With two hydrogen bond donors (-OH, -NH₂) and two acceptors (O, N), this compound is expected to be highly soluble in polar protic solvents such as water, methanol, and ethanol.[5][6] Its low molecular weight and polar nature also suggest solubility in polar aprotic solvents like DMSO and DMF. Solubility in nonpolar solvents like hexanes or toluene is expected to be low. This solubility profile is advantageous for a wide range of reaction conditions and for its potential use in aqueous biological systems.

-

Chirality: The molecule possesses a chiral center at C1 (the carbon atom bonded to the hydroxyl and cyclopropyl groups). Therefore, it can be sourced as a racemate or as single enantiomers, (1R)- or (1S)-2-amino-1-cyclopropylethanol. For pharmaceutical applications, the use of a single, defined enantiomer is almost always required to ensure target specificity and reduce the risk of off-target effects.

-

Basicity: The primary amine group confers basic properties to the molecule. The pKa of the conjugate acid (R-NH₃⁺) is expected to be in the range of 9-10, similar to other primary amino alcohols.

Synthesis and Reactivity

Plausible Synthetic Pathway

From a retrosynthetic perspective, a logical approach to this compound involves the formation of the C-C bond between the cyclopropyl ring and the ethanol backbone. A robust and field-proven method to achieve this is through Grignard addition to an aldehyde.

Pathway: Grignard Addition to a Protected Amino Aldehyde

-

Step 1: Preparation of the Grignard Reagent. Cyclopropyl bromide is reacted with magnesium turnings in an anhydrous ether solvent (like THF or Diethyl Ether) to form cyclopropylmagnesium bromide. This is a standard organometallic reaction that must be performed under inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching by moisture or oxygen.[7][8]

-

Step 2: Preparation of the Aldehyde. The key challenge is the instability of 2-aminoacetaldehyde. To overcome this, a protected form is used. A common choice is N-Boc-2-aminoacetaldehyde, which is stable and commercially available. The Boc (tert-butyloxycarbonyl) group protects the amine from reacting with the Grignard reagent.

-

Step 3: Grignard Reaction. Cyclopropylmagnesium bromide is added slowly to a cooled solution (-78 °C to 0 °C) of N-Boc-2-aminoacetaldehyde in an anhydrous ether solvent. This nucleophilic addition reaction forms the desired carbon skeleton, yielding the protected amino alcohol, N-Boc-2-amino-1-cyclopropylethanol, after an aqueous workup (e.g., with saturated ammonium chloride solution).

-

Step 4: Deprotection. The final step is the removal of the Boc protecting group. This is typically achieved under acidic conditions, for example, by treating the protected intermediate with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in dioxane. After neutralization and extraction, the final product, this compound, is isolated.

-

Causality: This pathway is chosen for its reliability and control. The use of a protecting group is essential to prevent the amine from acting as an acid and quenching the highly basic Grignard reagent. The low-temperature addition minimizes side reactions.

Key Chemical Reactivity

The bifunctional nature of the molecule dictates its reactivity:

-

Amine Group: It undergoes standard reactions of primary amines, such as acylation to form amides, reductive amination, and alkylation.

-

Hydroxyl Group: The secondary alcohol can be oxidized, converted to a leaving group for substitution reactions, or engaged in ether or ester formation.

Analytical Characterization & Quality Control

Ensuring the identity, purity, and integrity of this compound is critical. A multi-step quality control workflow is recommended for newly synthesized or sourced batches.

Proposed QC Workflow

Caption: Quality Control workflow for this compound.

Protocol: Purity and Identity Confirmation by LC-MS

This method provides a rapid assessment of purity (by UV or ELSD) and confirms the molecular weight (by MS).

-

Instrumentation: HPLC or UPLC system with a PDA/UV detector and a single quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 1 µL.

-

UV Detection: 210 nm.

-

MS Detection: ESI positive mode, scanning for m/z 50-500.

-

Expected Result: A single major peak in the chromatogram. The mass spectrum for this peak should show a prominent ion at m/z = 102.1, corresponding to the protonated molecule [M+H]⁺ (Calculated for [C₅H₁₂NO]⁺: 102.0919). Purity is determined by the area percentage of the main peak.

-

Self-Validation: The formic acid in the mobile phase ensures the amine is protonated, leading to good peak shape and strong ESI signal. The combination of retention time and correct mass provides a high degree of confidence in compound identity.

Protocol: Structural Elucidation by NMR Spectroscopy

NMR provides unambiguous structural confirmation.

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).

-

¹H NMR (400 MHz):

-

~3.0-3.5 ppm: A multiplet corresponding to the proton at C1 (-CH(OH)-).

-

~2.6-3.0 ppm: Two multiplets (diastereotopic protons) corresponding to the two protons at C2 (-CH₂NH₂).

-

~0.8-1.2 ppm: A multiplet corresponding to the proton on the cyclopropyl ring adjacent to the ethanol backbone.

-

~0.2-0.6 ppm: Two sets of multiplets corresponding to the four protons on the cyclopropyl ring (-CH₂CH₂-).

-

Broad singlet: A signal for the -OH and -NH₂ protons, which may exchange with solvent and vary in chemical shift and appearance.

-

-

¹³C NMR (100 MHz):

-

~75-80 ppm: Signal for C1 (-CH(OH)-).

-

~45-50 ppm: Signal for C2 (-CH₂NH₂).

-

~10-15 ppm: Signal for the cyclopropyl CH carbon.

-

~2-8 ppm: Signals for the two cyclopropyl CH₂ carbons.

-

-

Expertise: The distinct upfield chemical shifts (~0.2-1.2 ppm) are characteristic of the strained cyclopropyl ring protons and are a key diagnostic feature in the ¹H NMR spectrum.

Applications in Research and Drug Development

The Role of the Cyclopropyl Moiety

The cyclopropyl group is more than just a small ring; it is a powerful tool in medicinal chemistry. Its rigid, three-dimensional structure can lock a molecule into a specific conformation required for optimal binding to a biological target. Furthermore, its unique electronic properties, with sp²-like character on the exterior of the C-C bonds, allow it to participate in favorable interactions within a protein binding pocket. Its primary role, however, is often to block a site of metabolism, thereby increasing the half-life and bioavailability of a drug.[1][2]

Application as a Chiral Building Block

1,2-amino alcohols are privileged structures found in numerous bioactive molecules and are key components of many chiral ligands and catalysts. By using an enantiomerically pure form of this compound, chemists can introduce a defined stereocenter into a target molecule. This is critical for achieving selectivity for a specific receptor or enzyme isoform and is a cornerstone of rational drug design.[9]

Safety and Handling

-

Hazard Classification: this compound is classified as a hazardous substance. It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage.[4] It is designated as corrosive and an irritant.[4]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.

-

Handling: Avoid breathing vapors. Prevent contact with skin and eyes. In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. Recommended storage is often under refrigeration (2-8°C) and under an inert atmosphere.

References

-

PubChem. (n.d.). 2-Amino-1-cyclopentylethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-1-cyclopropylethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Propanol, 2-amino-2-methyl- (CAS 124-68-5). Retrieved from [Link]

- Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. VI. Cyclopropanol, Cyclopropyl Bromide and Cyclopropylamine. Journal of the American Chemical Society, 73(8), 3542–3545.

- Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides. Google Patents (WO1985000809A1).

- Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.

-

Li, K. (2021). Review of cyclopropyl bromide synthetic process. ResearchGate. Retrieved from [Link]

-

OAE Publishing Inc. (2022). One-pot synthesis of N-containing heterocycles from bioethanol via dehydrogenative dual-cross-condensation. Green Synthesis and Catalysis. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]

-

Needham, T. E., Jr. (1969). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, DigitalCommons@URI. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2(1H)-pyrazinones from an aminoacetal or amino alcohol, an oxalate, and an amine, and further derivatizations. Retrieved from [Link]

-

Pingena, D., & Vogt, D. (2013). Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. ResearchGate. Retrieved from [Link]

- Rothschild, M. A., Oratz, M., & Schreiber, S. S. (1974). Alcohol, amino acids, and albumin synthesis. III. Effects of ethanol, acetaldehyde, and 4-methylpyrazole. Gastroenterology, 67(6), 1200-1213.

-

ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Retrieved from [Link]

-

Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Retrieved from [Link]

-

MDPI. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]

-

SciSpace. (n.d.). The Solubility of Proteins in Organic Solvents. Retrieved from [Link]

-

DigitalCommons@URI. (1969). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. longdom.org [longdom.org]

- 4. 2-Amino-1-cyclopropylethan-1-ol | C5H11NO | CID 14852098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 7. Small-Ring Compounds. VI. Cyclopropanol, Cyclopropyl Bromide and Cyclopropylamine [authors.library.caltech.edu]

- 8. researchgate.net [researchgate.net]

- 9. WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-Amino-1-cyclopropylethanol: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Cyclopropyl Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is paramount. Among the structural motifs that have garnered significant attention, the cyclopropyl group stands out for its unique conformational and electronic characteristics. 2-Amino-1-cyclopropylethanol, a chiral 1,2-amino alcohol, serves as a critical building block in the synthesis of complex pharmaceutical agents. Its rigid cyclopropyl moiety, combined with the versatile amino and hydroxyl functional groups, offers a powerful tool for medicinal chemists to modulate biological activity and metabolic stability. This guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of this compound, underscoring its value in contemporary drug discovery and development.

Core Molecular Properties

A thorough understanding of the physicochemical properties of this compound is foundational for its effective utilization in synthesis and drug design. The key molecular identifiers and properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO | [1] |

| Molecular Weight | 101.15 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 54120-02-4 | [1] |

The Cyclopropyl Advantage in Medicinal Chemistry

The incorporation of a cyclopropyl group into a drug candidate can offer several distinct advantages that are highly sought after in drug development. The inherent strain of the three-membered ring imparts a degree of rigidity that can significantly influence the three-dimensional conformation of a molecule.

This conformational constraint can be leveraged to:

-

Enhance Binding Affinity: By locking the molecule into a bioactive conformation, the cyclopropyl group can optimize interactions with the target receptor or enzyme, leading to increased potency.

-

Improve Metabolic Stability: The cyclopropyl moiety is often resistant to metabolic degradation pathways that typically target more flexible alkyl chains. This can lead to an extended in vivo half-life and potentially reduced dosing frequency.

-

Increase Selectivity: The well-defined spatial orientation enforced by the cyclopropyl ring can lead to higher selectivity for the intended biological target, thereby minimizing off-target effects and associated toxicities.

Synthetic Strategies and Mechanistic Considerations

The synthesis of 1,2-amino alcohols, such as this compound, is a well-established area of organic chemistry with numerous methodologies available. The choice of a specific synthetic route is often dictated by the desired stereochemistry, scalability, and the availability of starting materials.

A common and conceptually straightforward approach involves the reduction of an α-amino ketone or the corresponding protected derivative. The synthesis can be envisioned through the following general pathway:

Caption: Generalized synthetic pathway to this compound.

Causality in Experimental Choices:

-

Choice of Aminating Reagent: The selection of the aminating reagent is critical for controlling the introduction of the amino group. For an asymmetric synthesis, a chiral amine or a chiral auxiliary would be employed to induce stereoselectivity.

-

Selection of Reducing Agent: The reduction of the ketone to the corresponding alcohol can be achieved with a variety of hydride reagents (e.g., sodium borohydride, lithium aluminum hydride). The choice of reducing agent can influence the diastereoselectivity of the reaction if a chiral center is already present in the molecule. For highly stereoselective reductions, catalytic asymmetric hydrogenation is often the method of choice.

Experimental Protocol: Asymmetric Synthesis of a Chiral 1,2-Amino Alcohol (Representative)

Objective: To perform an asymmetric transfer hydrogenation of an α-amino ketone hydrochloride salt to yield the corresponding chiral 1,2-amino alcohol.

Materials:

-

α-Amino ketone hydrochloride salt (1.0 eq)

-

Ruthenium-based asymmetric transfer hydrogenation catalyst (e.g., (S,S)-Ts-DENEB™) (0.1-1.0 mol%)

-

Formic acid/triethylamine azeotrope (5:2 mixture) as the hydrogen source

-

Methanol (solvent)

-

Ammonium hydroxide (28% aqueous solution)

-

Water

Procedure:

-

Reaction Setup: To a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, charge the α-amino ketone hydrochloride salt (e.g., 10 g, 1.0 eq) and methanol (10 volumes, 100 mL).

-

Catalyst Addition: Add the chiral ruthenium catalyst (e.g., 0.15 mol%) to the stirred suspension.

-

Hydrogen Source Addition: Add the formic acid/triethylamine (5:2) mixture (approximately 1.3 equivalents relative to the substrate).

-

Reaction: Heat the reaction mixture to 60-65 °C (oil bath) and stir for 12-24 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add 28% ammonium hydroxide to basify the solution, which will precipitate the product.

-

Isolation: Add water (10 volumes) to the slurry and stir for 30 minutes. Filter the solid product and wash sequentially with water and methanol.

-

Drying: Dry the isolated solid under vacuum to a constant weight.

Self-Validation and Characterization:

The identity and purity of the synthesized chiral 1,2-amino alcohol must be rigorously confirmed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation. Although specific data for this compound is not provided in the search results, one would expect characteristic signals for the cyclopropyl protons (typically in the upfield region, ~0-1 ppm), the methine proton adjacent to the hydroxyl group, and the methylene protons adjacent to the amino group.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the product, which is a critical measure of the success of the asymmetric synthesis.

Safety and Handling

This compound is classified as a hazardous substance.[1] It is crucial to adhere to strict safety protocols when handling this compound.

-

Hazards: It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients. Its unique structural features, stemming from the presence of the cyclopropyl ring, provide medicinal chemists with a powerful tool to enhance the properties of drug candidates. A thorough understanding of its molecular properties, coupled with robust synthetic and analytical methodologies, is essential for harnessing its full potential in the ongoing quest for new and improved therapeutics.

References

-

PubChem. 2-Amino-1-cyclopropylethan-1-ol. National Center for Biotechnology Information. [Link]

- Google Patents. Process for the preparation of (S)-2-amino-1-propanol (L-alaninol)

-

SciHorizon. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Amino Ketones. [Link]

-

Organic Chemistry Portal. Synthesis of 1,2-amino alcohols. [Link]

Sources

An In-Depth Technical Guide to the Deamination of 2-Amino-1-Cyclopropylethanol: Mechanisms, Protocols, and Applications

Foreword: The Significance of Small Rings in Modern Chemistry

In the landscape of contemporary drug discovery and organic synthesis, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for modulating molecular properties. Among these, the cyclopropyl and cyclobutyl moieties hold a place of distinction. The inherent ring strain of the cyclopropyl group imparts unique electronic properties, influencing the reactivity of adjacent functional groups and serving as a latent source of reactive intermediates.[1] This guide delves into the deamination of 2-amino-1-cyclopropylethanol, a reaction that elegantly bridges these two key structural motifs through a fascinating rearrangement, offering a gateway to valuable cyclobutane derivatives. For researchers, scientists, and drug development professionals, a comprehensive understanding of this transformation is paramount for harnessing its synthetic potential.

The Core Reaction: A Tiffeneau-Demjanov Rearrangement Perspective

The deamination of this compound is a classic example of the Tiffeneau-Demjanov rearrangement. This reaction class involves the treatment of a β-amino alcohol with nitrous acid to induce a 1,2-carbon shift, typically resulting in a ring-expanded ketone or aldehyde.[1][2] In the case of our substrate, the reaction provides a pathway to valuable cyclobutane structures, which are increasingly sought after in medicinal chemistry for their ability to impart conformational rigidity and improve pharmacokinetic profiles.[3]

Mechanistic Deep Dive: The Journey from a Three- to a Four-Membered Ring

The reaction is initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric or acetic acid.[4] The nitrous acid then reacts with the primary amine of this compound to form a diazonium ion intermediate. This species is highly unstable and readily expels a molecule of nitrogen gas (N₂), a thermodynamically favorable process, to generate a primary carbocation.

It is at this juncture that the unique influence of the cyclopropyl group becomes evident. The high p-character of the C-C bonds in the cyclopropane ring allows it to effectively stabilize the adjacent positive charge through hyperconjugation. This electronic contribution facilitates a 1,2-migration of one of the cyclopropyl ring carbons to the carbocationic center. This concerted ring expansion alleviates the strain of the three-membered ring and forms a more stable secondary carbocation on the newly formed four-membered ring.

The resulting carbocation is then quenched by a nucleophile present in the reaction medium. In an aqueous acidic environment, water is the most likely nucleophile, leading to the formation of cyclobutanol as the major product. However, depending on the precise reaction conditions and the migratory aptitude of the groups attached to the carbinol carbon, other products, such as cyclopropyl methyl ketone, can also be formed through a 1,2-hydride shift followed by tautomerization. The stereochemistry of the starting amino alcohol can also influence the product distribution.[2]

Figure 1: Generalized mechanism of the deamination of this compound.

Experimental Protocols: A Practical Guide

A successful outcome for this rearrangement hinges on careful control of the reaction conditions, particularly temperature, to manage the instability of the diazonium ion intermediate.

Synthesis of the Starting Material: this compound

A reliable synthesis of the starting amino alcohol is a prerequisite for the deamination reaction. One common approach involves the reduction of an α-amino ketone, which can be synthesized from commercially available starting materials.

Protocol: Synthesis of this compound

-

Step 1: Bromination of Cyclopropyl Methyl Ketone. To a solution of cyclopropyl methyl ketone (1.0 eq) in a suitable solvent such as methanol, add bromine (1.0 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).

-

Step 2: Amination. The resulting α-bromo ketone is then reacted with an amine source, such as ammonia or a protected amine, to introduce the amino group.

-

Step 3: Reduction. The α-amino ketone is then reduced to the corresponding amino alcohol using a reducing agent like sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol.

-

Purification. The final product, this compound, is purified by distillation or column chromatography.

The Deamination Reaction: From Amine to Alcohol

The deamination reaction itself is typically carried out at low temperatures to control the evolution of nitrogen gas and minimize the formation of side products.

Protocol: Deamination of this compound

-

Dissolution. Dissolve this compound (1.0 eq) in an aqueous acidic solution, such as 1 M acetic acid or dilute hydrochloric acid, and cool the solution to 0-5 °C in an ice bath.

-

Addition of Nitrite. Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise to the cooled solution of the amino alcohol. Maintain the temperature below 5 °C throughout the addition. Vigorous gas evolution (N₂) will be observed.

-

Reaction Monitoring. Stir the reaction mixture at 0-5 °C for a specified time (e.g., 1-2 hours) after the addition is complete. The progress of the reaction can be monitored by TLC or GC analysis.

-

Workup. Once the reaction is complete, quench any remaining nitrous acid by adding a small amount of urea. Neutralize the reaction mixture with a base, such as sodium bicarbonate, and extract the product with an organic solvent like diethyl ether or dichloromethane.

-

Purification. Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography to yield cyclobutanol.

Figure 2: A generalized experimental workflow for the synthesis and deamination of this compound.

Product Analysis and Characterization

A thorough analysis of the reaction mixture is crucial to determine the yield and purity of the desired cyclobutanol and to identify any byproducts. A combination of chromatographic and spectroscopic techniques is typically employed.

Quantitative Analysis: Determining Product Distribution

Gas chromatography (GC) is an excellent technique for quantifying the product distribution. By using an internal standard, the relative amounts of cyclobutanol, cyclopropyl methyl ketone, and any other volatile byproducts can be accurately determined.

| Product | Typical Yield Range (%) |

| Cyclobutanol | 60-80 |

| Cyclopropyl Methyl Ketone | 5-15 |

| Other Byproducts | < 5 |

Table 1: Expected product distribution for the deamination of this compound under optimized conditions. Yields can vary based on specific reaction parameters.

Spectroscopic Characterization: Confirming Product Identity

The identity of the products is confirmed using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR of Cyclobutanol: The proton NMR spectrum of cyclobutanol is expected to show a multiplet for the proton on the carbon bearing the hydroxyl group (CH-OH) and a series of multiplets for the cyclobutane ring protons.[5]

-

¹³C NMR of Cyclobutanol: The carbon NMR spectrum will show a characteristic peak for the carbon attached to the hydroxyl group (C-OH) and other signals corresponding to the methylene carbons of the cyclobutane ring.[6]

-

¹H NMR of Cyclopropyl Methyl Ketone: The proton NMR of cyclopropyl methyl ketone will display a singlet for the methyl protons and multiplets for the cyclopropyl ring protons.[7]

-

¹³C NMR of Cyclopropyl Methyl Ketone: The carbon NMR will show a resonance for the carbonyl carbon, the methyl carbon, and the carbons of the cyclopropyl ring.[7]

Infrared (IR) Spectroscopy:

-

Cyclobutanol: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol and C-H stretching vibrations of the cyclobutane ring around 2850-3000 cm⁻¹.[8]

-

Cyclopropyl Methyl Ketone: The IR spectrum will show a strong absorption band around 1700 cm⁻¹ due to the C=O stretching vibration of the ketone.[9]

Mass Spectrometry (MS):

-

Cyclobutanol: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 72. Common fragmentation patterns include the loss of water (M-18) and ethylene (M-28).[7][10]

-

Cyclopropyl Methyl Ketone: The mass spectrum will exhibit a molecular ion peak at m/z = 84, with a prominent fragment at m/z = 43 corresponding to the acetyl cation [CH₃CO]⁺.[7]

Applications in Drug Development and Beyond

The cyclobutane motif is a valuable structural element in medicinal chemistry. Its rigid, puckered conformation can be used to orient substituents in a well-defined three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets.[3] The deamination of this compound provides a direct and efficient route to cyclobutanol, a versatile building block for the synthesis of more complex cyclobutane-containing molecules. These can be further functionalized to create novel drug candidates with improved properties.[7]

Conclusion and Future Outlook

The deamination of this compound is a powerful and mechanistically intriguing transformation that provides a valuable entry point into the world of cyclobutane chemistry. By understanding the nuances of the Tiffeneau-Demjanov rearrangement and carefully controlling the experimental conditions, researchers can efficiently synthesize cyclobutanol and its derivatives. As the demand for novel molecular scaffolds in drug discovery continues to grow, the importance of reactions that enable the facile construction of strained ring systems like cyclobutanes is set to increase. Further research into stereoselective variations of this reaction and its application to more complex substrates will undoubtedly open up new avenues for innovation in organic synthesis and medicinal chemistry.

References

- BTC. (2025, May 23). What are the mass spectrometry characteristics of cyclobutanol? BTC Blog.

- BTC. (2025, August 7). How to interpret the IR spectrum of cyclobutanol? BTC Blog.

-

Wikipedia. (2023, October 29). Tiffeneau–Demjanov rearrangement. In Wikipedia. Retrieved from [Link]

- Ausloos, P., & Lias, S. G. (1981). The Fragmentation Mechanism of Cyclobutanol.

- Durig, J. R., & Little, T. S. (2008). Conformational stability of cyclobutanol from temperature dependent infrared spectra of xenon solutions, r0 structural parameters, ab initio calculations and vibrational assignment. PubMed, 49(1-2), 133-145.

-

National Institute of Standards and Technology. (n.d.). Cyclobutanol. In NIST Chemistry WebBook. Retrieved from [Link]

- Chemistry LibreTexts. (2016, January 23). 30.3: Tiffeneau-Demjanov Rearrangement.

-

National Institute of Standards and Technology. (n.d.). Ethanone, 1-cyclopropyl-. In NIST Chemistry WebBook. Retrieved from [Link]

- BenchChem. (n.d.). An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes.

- House, H. O., & Grubbs, E. J. (1959). The Semipinacolic Deamination of Certain 1-Alkyl-2-amino-1-phenylethanols.

- Lee, W. C., Wang, D. S., Zhang, C., Xie, J., Li, B., & Zhang, X. P. (2021). Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. PubMed, 7(6), 1588-1601.

-

Chemistry Stack Exchange. (2019, June 11). Tiffeneau–Demjanov rearrangement products. Retrieved from [Link]

-

PubChem. (n.d.). Cyclopropyl methyl ketone. Retrieved from [Link]

- Deng, H. (2006). Nitrite anions induce nitrosative deamination of peptides and proteins. PubMed, 20(24), 3634-3638.

- Zefirov, N. S., & Kuznetsova, T. S. (1998). Synthesis of Amino Acids of Cyclopropylglycine Series.

- ChemicalBook. (2020, January 16).

- Wang, X., et al. (2017). Synthesis of 1,2-amino alcohols by decarboxylative coupling of amino acid derived α-amino radicals to carbonyl compounds via visible-light photocatalyst in water. Green Chemistry, 19(18), 4292-4296.

- ResearchGate. (n.d.). Scheme 2.

- Austin, A. T. (1950). The Deamination of Amino-acids by Nitrous Acid, etc. Sciencemadness.org.

- The Royal Society of Chemistry. (2022).

- Baer, D. R., & Smith, P. A. S. (1960). The Demjanov and Tiffeneau-Demjanov Ring Expansions.

Sources

- 1. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. CN1994996A - Process for preparing cyclopropyl methyl ketone - Google Patents [patents.google.com]

- 6. sciencemadness.org [sciencemadness.org]

- 7. Cyclopropyl methyl ketone | C5H8O | CID 13004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. シクロプロピルメチルケトン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Ethanone, 1-cyclopropyl- [webbook.nist.gov]

- 10. US6444096B1 - Process for the recovery and purification of cyclobutanone - Google Patents [patents.google.com]

Spectroscopic Characterization of 2-Amino-1-cyclopropylethanol: A Technical Guide

Abstract: 2-Amino-1-cyclopropylethanol is a valuable chiral building block in synthetic chemistry, notable for its unique combination of a primary amine, a secondary alcohol, and a strained cyclopropyl ring. A thorough understanding of its structural features is paramount for its application in research and drug development. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound. In the absence of publicly available experimental spectra in major databases, this guide leverages high-fidelity predictive models and established spectroscopic principles to present an in-depth analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed protocols for data acquisition are provided, grounded in field-proven methodologies, to serve as a practical reference for researchers.

Introduction

This compound (C₅H₁₁NO, Molar Mass: 101.15 g/mol ) possesses a distinct molecular architecture that makes it an attractive synthon for creating complex molecules with specific stereochemical and conformational properties. The presence of two chiral centers and multiple functional groups necessitates robust analytical methods for unambiguous structural confirmation and quality control. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, each providing complementary information about the molecule's atomic connectivity, functional groups, and molecular mass.

This guide is structured to provide not just data, but a causal understanding of the spectroscopic signatures of this molecule. We will explore the rationale behind selecting specific experimental parameters and delve into a detailed interpretation of the predicted spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are critical for confirming the presence and connectivity of the cyclopropyl, ethyl, amino, and hydroxyl moieties.

Experimental Protocol: NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-resolution NMR spectra. The choice of solvent is critical; amino alcohols can exhibit pH-dependent shifts and exchangeable protons (from -OH and -NH₂) may broaden or disappear. Deuterated chloroform (CDCl₃) is a common starting point for many organic molecules. However, due to the polar nature of the amine and alcohol groups, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) might offer better solubility and spectral resolution.[1] D₂O is also an option, particularly for observing proton exchange.[1]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

-

Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition:

-

Acquire data over a spectral width of 0-12 ppm.

-

Employ a pulse angle of 30-45 degrees with a relaxation delay of 2-5 seconds.

-

Average 16-32 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire data using a proton-decoupled pulse sequence over a spectral width of 0-220 ppm.

-

A relaxation delay of 2-5 seconds is recommended.

-

Average 1024-4096 scans to obtain sufficient signal, as ¹³C has a low natural abundance.

-

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The following table summarizes the predicted chemical shifts, multiplicities, and integrations for this compound. Predictions are based on established chemical shift principles and data from computational tools.[2][3][4][5][6]

Table 1: Predicted ¹H NMR Data for this compound

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H -a | ~0.2 - 0.6 | Multiplet | 4H | Cyclopropyl CH₂ |

| H -b | ~0.8 - 1.2 | Multiplet | 1H | Cyclopropyl CH |

| H -c | ~2.6 - 3.1 | Multiplet | 1H | CH adjacent to NH₂ |

| H -d | ~3.4 - 3.8 | Multiplet | 2H | CH₂ adjacent to NH₂ |

| H -e | ~3.0 - 3.5 | Multiplet | 1H | CH adjacent to OH |

| H -f (NH₂) | ~1.5 - 3.0 (variable) | Broad Singlet | 2H | Amino Protons |

| H -g (OH) | ~2.0 - 4.0 (variable) | Broad Singlet | 1H | Hydroxyl Proton |

Interpretation:

-

Cyclopropyl Protons (H-a, H-b): The protons on the cyclopropyl ring are expected in the highly shielded upfield region (0.2-1.2 ppm), a characteristic feature of such strained rings. Their complex splitting patterns (multiplets) arise from both geminal and vicinal coupling.

-

Methylene Protons (H-d): The two protons of the CH₂ group are diastereotopic and will appear as a complex multiplet due to coupling with the adjacent chiral center proton (H-c).

-

Methine Protons (H-c, H-e): The protons on the chiral centers are expected to be multiplets due to coupling with neighboring protons. The proton adjacent to the hydroxyl group (H-e) is typically deshielded relative to the one adjacent to the amine (H-c).

-

Exchangeable Protons (H-f, H-g): The chemical shifts of the -NH₂ and -OH protons are highly variable and depend on solvent, concentration, and temperature. They often appear as broad singlets and will exchange with D₂O, leading to their disappearance from the spectrum.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Assignment |

| C -1, C -2 | ~ 3 - 10 | Cyclopropyl CH₂ |

| C -3 | ~ 10 - 20 | Cyclopropyl CH |

| C -4 | ~ 45 - 55 | CH₂ adjacent to NH₂ |

| C -5 | ~ 55 - 65 | CH adjacent to NH₂ |

| C -6 | ~ 65 - 75 | CH adjacent to OH |

Interpretation:

-

Cyclopropyl Carbons (C-1, C-2, C-3): Similar to the protons, the cyclopropyl carbons are highly shielded and appear at very low chemical shifts.[7][8][9]

-

Aliphatic Carbons (C-4, C-5, C-6): The carbons attached to the electronegative nitrogen and oxygen atoms are deshielded and appear further downfield. The carbon bonded to the oxygen (C-6) is expected to be the most downfield of the aliphatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: FT-IR Data Acquisition

For a liquid sample like this compound, a spectrum can be obtained quickly using either a thin film method or an Attenuated Total Reflectance (ATR) accessory.[10][11][12][13]

Step-by-Step Methodology (Thin Film):

-

Sample Preparation: Place a single drop of neat this compound onto the surface of a salt plate (e.g., KBr or NaCl).

-

Film Formation: Place a second salt plate on top and gently press to form a thin, uniform liquid film.

-

Data Acquisition: Place the plates in the spectrometer's sample holder.

-

Spectrum Collection: Collect a background spectrum of the empty beam path first. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹. Average 16-32 scans for a high-quality spectrum.

Predicted IR Spectral Data

The IR spectrum is dominated by absorptions from the O-H, N-H, C-H, and C-O bonds.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3400 - 3200 | Strong, Broad | O-H Stretch | Alcohol |

| 3350 - 3250 | Medium (two bands) | N-H Stretch (asymmetric & symmetric) | Primary Amine |

| 3080 - 3000 | Medium | C-H Stretch | Cyclopropyl C-H |

| 2950 - 2850 | Strong | C-H Stretch | Aliphatic C-H |

| 1650 - 1580 | Medium | N-H Bend (Scissoring) | Primary Amine |